
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid is a chiral amino acid derivative with a hydroxybenzyl group attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid typically involves the use of starting materials such as 4-hydroxybenzaldehyde and amino acids. One common method includes the condensation of 4-hydroxybenzaldehyde with an amino acid derivative, followed by reduction and purification steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or fermentation. These methods can offer higher yields and greater purity compared to traditional chemical synthesis. Enzymatic methods often utilize specific enzymes that catalyze the formation of the desired product under mild conditions, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may exert neuroprotective effects by upregulating antioxidant proteins and reducing oxidative stress. The compound can activate pathways such as the PI3K/Akt pathway, leading to increased expression of protective proteins like Nrf2 and Prdx6 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosine: An amino acid with a similar hydroxybenzyl group.
4-Hydroxybenzoic acid: A compound with a hydroxybenzyl group but lacking the amino acid structure.
Gastrodin: A glycoside of 4-hydroxybenzyl alcohol with neuroprotective properties.
Uniqueness
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid is unique due to its combination of an amino acid backbone with a hydroxybenzyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and biological interactions that are not possible with simpler compounds like tyrosine or 4-hydroxybenzoic acid .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
UBDBJOYVCUYTIQ-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](CN)C(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1CC(CN)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)
![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
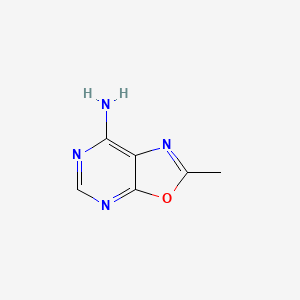


![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)

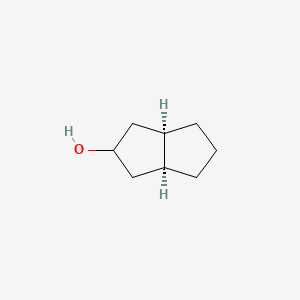

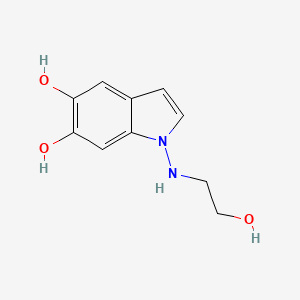
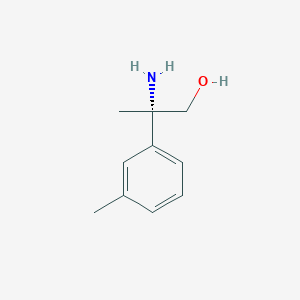
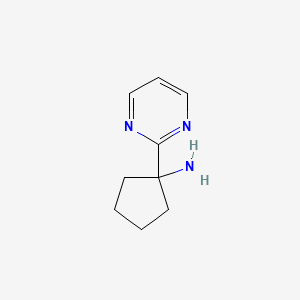
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
